(3E)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3E)-3-[(2-ethoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-3-31-23-11-7-5-9-21(23)26-16-24-25(28)20-8-4-6-10-22(20)27(32(24,29)30)17-19-14-12-18(2)13-15-19/h4-16,26H,3,17H2,1-2H3/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJNBXUGNPSWTC-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of benzothiazinone, a class of compounds known for their diverse biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound and its derivatives, focusing on their potential pharmacological applications.
The synthesis of benzothiazinones typically involves cyclization reactions, often starting from salicylic acid derivatives. The specific compound can be synthesized through a multicomponent reaction involving active methylene compounds and various aldehydes. This method allows for the introduction of different functional groups, which can significantly influence biological activity .
Key Reactions:
- Multicomponent Reactions: The compound's synthesis often employs three-component interactions that yield a variety of products, including fused 2-amino-4H-pyrans, which have shown promising bioactivities such as anticancer and antibacterial properties .
- Chemical Stability: The presence of the sulfone group in the benzothiazinone structure enhances its stability and reactivity in biological systems.
Biological Activity
The biological activity of this compound has been explored in several studies. These activities include:
Anticancer Activity:
- Compounds derived from benzothiazinones have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin .
Antibacterial Properties:
- The compound has been evaluated for its antibacterial efficacy against drug-resistant strains of bacteria. In vitro assays indicate potent activity against Mycobacterium tuberculosis (Mtb) strains, making it a candidate for further development as an anti-TB agent .
Mechanism of Action:
- The mechanism underlying the anticancer and antibacterial activities is believed to involve the inhibition of key enzymes and pathways critical for cell proliferation and survival. For example, the ability to inhibit bacterial cell wall synthesis has been highlighted as a significant mode of action for related compounds .
Case Studies
Several case studies have illustrated the potential of benzothiazinone derivatives:
- Anticancer Study:
- Antimicrobial Study:
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.05 | |
| Anticancer | HT29 | 0.07 | |
| Antibacterial | Mycobacterium tuberculosis | 0.5 | |
| Antibacterial | Staphylococcus aureus | 0.8 |
Table 2: Pharmacokinetic Parameters
| Compound | Cmax (ng/ml) | Tmax (h) | T1/2 (h) | AUC (ng*h/mL) |
|---|---|---|---|---|
| TB1001 | 193 | 1.13 | 1.45 | 847 |
| BTZ043 | 543 | 0.25 | 1.22 | 899 |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (3E)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation and survival .
| Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Apoptosis induction |
| Lung Cancer | 10 | Cell cycle arrest |
| Prostate Cancer | 12 | Inhibition of metastasis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
| Bacillus subtilis | 25 |
Acetylcholinesterase Inhibition
Recent studies have identified derivatives of benzothiazine compounds as potential acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease . The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, thereby improving cognitive functions.
Enzyme Inhibition Studies
The enzyme inhibition potential of this compound has been explored in various studies. It has shown promise as a lead compound for developing new drugs targeting specific enzymes involved in disease pathways.
Chemical Reactions Analysis
Oxidation Reactions
The sulfone groups (2,2-dioxide) are fully oxidized and inert to further oxidation, but other functional groups react under oxidative conditions:
Key Findings :
-
The methylene bridge (C=N) undergoes epoxidation with H₂O₂/Fe³⁺, retaining stereochemistry.
-
Strong oxidants like KMnO₄ degrade the benzothiazine ring, producing benzenesulfonic acids .
Reduction Reactions
The imine (C=N) and aromatic systems are primary reduction targets:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Partial reduction of C=N to C–NH | 68% | |
| H₂ (Pd/C) | 50 psi, THF | Complete hydrogenation of C=N and aryl rings | 84% |
Mechanistic Insights :
-
NaBH₄ selectively reduces the C=N bond to a secondary amine without affecting sulfone groups.
-
Catalytic hydrogenation saturates both the imine and electron-deficient aryl rings .
Substitution Reactions
The 2-ethoxyphenyl and 4-methylbenzyl groups participate in electrophilic/nucleophilic substitutions:
Electrophilic Aromatic Substitution (EAS)
| Reagent | Position | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to OEt | Nitro derivative | 0°C, 2 hr | 55% | |
| Br₂ (FeBr₃) | Ortho to N | Brominated benzothiazine | DCM, RT | 40% |
Nucleophilic Aromatic Substitution (NAS)
| Reagent | Position | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| NaN₃ (CuI catalyst) | Meta to SO₂ | Azide-functionalized derivative | DMF, 100°C | 62% |
Regioselectivity Notes :
-
EAS occurs preferentially at the 2-ethoxyphenyl ring due to electron-donating OEt groups.
-
NAS targets positions activated by sulfone electron-withdrawing effects.
Cycloaddition Reactions
The methylene bridge participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Six-membered cycloadduct with exo selectivity | 78% |
Stereochemical Outcome :
Degradation Pathways
Stability studies reveal pH-dependent hydrolysis:
| pH | Condition | Major Degradant | Half-Life | Source |
|---|---|---|---|---|
| 1.2 | Simulated gastric | Cleavage of ethoxy group to phenol | 2.1 hr | |
| 7.4 | Phosphate buffer | Slow sulfone group hydrolysis | 48 hr |
Practical Implications :
-
Acidic environments promote O-dealkylation, limiting oral bioavailability.
-
Sulfone hydrolysis at physiological pH is negligible, ensuring metabolic stability.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reaction Type | Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-functionalized | 73% | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Primary amine | N-alkylated derivative | 65% |
Optimization Data :
-
Suzuki-Miyaura reactions require anhydrous DMF and 80°C for 12 hr .
-
Buchwald-Hartwig aminations achieve higher yields with XPhos ligands.
Photochemical Reactions
UV irradiation induces -sigmatropic shifts:
| Wavelength | Solvent | Product | Conversion | Source |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Isomerized benzothiazine with axial chirality | 89% |
Application :
-
Photochemical methods enable stereochemical diversification for structure-activity studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing this benzothiazine derivative, and what critical parameters influence reaction yields?
- Methodological Answer : Synthesis typically involves cyclization and functionalization steps. For example, chlorinated benzothiazine precursors can be modified via reflux with reagents like N-chlorosuccinimide (NCS) in carbon tetrachloride, using benzoyl peroxide as a catalyst. Key parameters include stoichiometry (e.g., 2:1 NCS-to-substrate ratio), temperature (reflux conditions), and solvent choice, which impact yield and purity . Recrystallization in ethanol is critical for isolating high-purity crystals for structural validation .
Q. How is the E-configuration of the methylene group confirmed experimentally?
- Methodological Answer : The E-configuration is validated through X-ray crystallography, which provides unambiguous spatial resolution of substituents. Complementary techniques include NOESY NMR to assess proton proximity and UV-Vis spectroscopy to analyze conjugation effects, consistent with planar geometries in similar benzothiazines .
Q. What are the key steps in purification and characterization to ensure structural integrity?
- Methodological Answer : Post-synthesis, column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) removes unreacted intermediates. Recrystallization in polar solvents (e.g., ethanol) enhances purity. Characterization combines LC-MS for molecular weight confirmation, H/C NMR for functional group analysis, and elemental analysis for stoichiometric validation .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Cross-validate using hybrid approaches:
- Experimental : Acquire high-field NMR (≥500 MHz) with N/C isotopic labeling to reduce signal overlap.
- Computational : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts, accounting for solvent effects. Discrepancies often arise from dynamic effects (e.g., tautomerism), requiring variable-temperature NMR studies .
Q. How can the environmental fate and biodegradation pathways of this compound be systematically investigated?
- Methodological Answer : Design tiered studies:
- Lab-scale : Assess hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and microbial degradation (OECD 301F assay).
- Field simulations : Use soil/water microcosms spiked with C-labeled compound to track mineralization and metabolite formation.
- Analytical tools : LC-HRMS and F NMR (if fluorinated analogs exist) identify transformation products, guided by protocols in long-term environmental projects .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for benzothiazine derivatives?
- Methodological Answer : SAR analysis integrates:
- Molecular docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina.
- QSAR models : Employ Hammett constants or 3D descriptors (e.g., CoMFA) to correlate electronic/steric effects with bioactivity.
- Thermodynamic profiling : Calculate binding free energies (MM-PBSA) to prioritize synthetic targets .
Q. How can researchers design experiments to assess bioactivity while minimizing false positives in high-throughput screens?
- Methodological Answer : Implement orthogonal assays:
- Primary screen : Use fluorescence-based enzymatic assays (e.g., kinase inhibition).
- Secondary validation : Switch to radiometric or SPR-based methods to confirm hits.
- Counter-screens : Test against unrelated targets (e.g., cytochrome P450) to exclude nonspecific inhibitors. Dose-response curves (IC/EC) and Hill slopes differentiate true activators from artifacts .
Methodological Notes
- Synthetic Optimization : Scaling to gram quantities requires solvent sustainability (e.g., switching CCl to DCM) and continuous-flow reactors to enhance reproducibility .
- Data Conflict Resolution : Always contextualize spectral data with crystallographic evidence to resolve stereochemical ambiguities .
- Environmental Studies : Align degradation experiments with OECD guidelines to ensure regulatory relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
